molecular formula C13H11N5O B14542651 2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one CAS No. 62327-90-6

2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one

Cat. No.: B14542651
CAS No.: 62327-90-6
M. Wt: 253.26 g/mol
InChI Key: YPWYIXXQUHMJJT-UHFFFAOYSA-N
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Description

2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one is a heterocyclic compound that features a pyrimidopyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group and other functional groups can participate in substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted compounds with varying functional groups.

Scientific Research Applications

2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical structure may find applications in materials science, such as the development of new polymers or catalysts.

Mechanism of Action

The mechanism by which 2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic compound with a similar core structure but different functional groups.

    2-Amino-4-methyl-6-phenylpyrimidine: Shares the pyrimidine core but differs in the substitution pattern.

Uniqueness

2-Amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5(6H)-one is unique due to its specific substitution pattern and the presence of the pyrimidopyridazine core

Properties

CAS No.

62327-90-6

Molecular Formula

C13H11N5O

Molecular Weight

253.26 g/mol

IUPAC Name

2-amino-8-methyl-6-phenylpyrimido[4,5-d]pyridazin-5-one

InChI

InChI=1S/C13H11N5O/c1-8-11-10(7-15-13(14)16-11)12(19)18(17-8)9-5-3-2-4-6-9/h2-7H,1H3,(H2,14,15,16)

InChI Key

YPWYIXXQUHMJJT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C2=CN=C(N=C12)N)C3=CC=CC=C3

Origin of Product

United States

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